molecular formula C4H8N4S B7722957 4-amino-5-ethyl-1,2,4-triazole-3-thiol

4-amino-5-ethyl-1,2,4-triazole-3-thiol

Cat. No.: B7722957
M. Wt: 144.20 g/mol
InChI Key: NHJQUZUFQOQBNE-UHFFFAOYSA-N
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Description

4-amino-5-ethyl-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of an amino group, an ethyl group, and a thiol group in the triazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-ethyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbothioamide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-amino-5-ethyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Scientific Research Applications

4-amino-5-ethyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-ethyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-amino-5-phenyl-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
  • 3-amino-1,2,4-triazole-5-thiol

Comparison:

Properties

IUPAC Name

4-amino-5-ethyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQUZUFQOQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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